5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
CAS No.: 22300-56-7
Cat. No.: VC21305356
Molecular Formula: C10H9N3O2
Molecular Weight: 203.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22300-56-7 |
|---|---|
| Molecular Formula | C10H9N3O2 |
| Molecular Weight | 203.2 g/mol |
| IUPAC Name | 5-methyl-2-phenyltriazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H9N3O2/c1-7-9(10(14)15)12-13(11-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,14,15) |
| Standard InChI Key | GQYQHAGPALBYDO-UHFFFAOYSA-N |
| SMILES | CC1=NN(N=C1C(=O)O)C2=CC=CC=C2 |
| Canonical SMILES | CC1=NN(N=C1C(=O)O)C2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid belongs to the class of 1,2,3-triazole derivatives, specifically featuring a phenyl group at the 2-position, a methyl group at the 5-position, and a carboxylic acid moiety at the 4-position. The compound has a molecular formula of C₁₀H₉N₃O₂ and a molecular weight of 203.197 g/mol . Its structure consists of a five-membered 1,2,3-triazole ring with three nitrogen atoms in sequence, contributing to its unique chemical properties and biological activity.
Physical Properties
The compound exhibits distinct physical characteristics that influence its handling and application in research settings. Based on available data, 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid has a melting point range of 200-202°C, indicating its solid state at room temperature . The boiling point is considerably higher at approximately 432.9°C at 760 mmHg, suggesting strong intermolecular forces within its crystal structure . These thermal properties have implications for its stability and processing in pharmaceutical formulations.
Structural Variations and Isomers
The compound exists in a tautomeric relationship with 4-methyl-2-phenyl-1,2,3-triazole-5-carboxylic acid, with the positioning of the carboxylic acid and methyl groups being interchanged between the 4 and 5 positions of the triazole ring . This tautomerism contributes to the compound's chemical behavior and reactivity profile. The nitrogen atoms in the triazole ring provide multiple sites for hydrogen bonding, which influences its solubility characteristics and interactions with biological targets.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₉N₃O₂ | |
| Molecular Weight | 203.197 g/mol | |
| Melting Point | 200-202°C | |
| Boiling Point | 432.9°C at 760 mmHg | |
| Flash Point | 215.6°C | |
| CAS Number | 22300-56-7 |
Synthesis and Chemical Reactivity
Synthetic Approaches
The synthesis of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid typically involves controlled reactions that establish the triazole ring system while incorporating the phenyl substituent at the 2-position. The carboxylic acid functionality at the 4-position and methyl group at the 5-position are strategically introduced to yield the target compound. Shi et al. reported the synthesis of this compound and related derivatives as part of their research on xanthine oxidase inhibitors . The synthetic pathway typically follows established methodologies for triazole ring formation, which may include cycloaddition reactions or transformations of pre-existing heterocyclic systems.
Chemical Reactions and Modifications
The carboxylic acid moiety at the 4-position serves as a versatile functional group for further chemical modifications. Shi and colleagues demonstrated the conversion of the carboxylic acid to carbohydrazide derivatives, which retained and in some cases enhanced the biological activity profile . This functional group transformation provides a platform for structural diversification and optimization of pharmacological properties. The triazole ring itself remains relatively stable under most reaction conditions, allowing for selective modifications at the carboxylic acid position.
Biological Activity and Pharmacological Significance
Xanthine Oxidase Inhibition
The most prominent biological activity of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid and its derivatives is their inhibitory effect on xanthine oxidase. Research by Shi et al. demonstrated that these compounds exhibit potent inhibition of xanthine oxidase at submicromolar to nanomolar concentrations . This enzyme plays a critical role in purine metabolism and is directly involved in the production of uric acid, making its inhibition therapeutically relevant for conditions like gout and hyperuricemia.
The structural similarities between this triazole derivative and febuxostat, a clinically approved xanthine oxidase inhibitor, suggest comparable mechanisms of action and binding modes with the enzyme active site . The presence of the carboxylic acid group appears to be crucial for this activity, potentially forming key interactions with amino acid residues in the enzyme's binding pocket.
Structure-Activity Relationships
The research findings indicate that modifications to the basic scaffold of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid can significantly influence its biological potency. The conversion to carbohydrazide derivatives, as explored by Shi and colleagues, maintained high inhibitory activity against xanthine oxidase . This suggests that while the triazole core and phenyl substituent may be essential for target recognition, the carboxylic acid functionality can be modified to optimize pharmacokinetic properties without compromising efficacy.
Substitution patterns on the phenyl ring also appear to modulate activity, as evidenced by the investigation of chlorophenyl variants in related research . These structure-activity relationships provide valuable insights for the rational design of more potent and selective inhibitors based on this chemical scaffold.
Research Applications and Future Prospects
Medicinal Chemistry Applications
The established xanthine oxidase inhibitory activity positions 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid and its derivatives as valuable scaffolds in medicinal chemistry. The structural resemblance to febuxostat, combined with potent enzyme inhibition, suggests potential applications in the development of treatments for gout, hyperuricemia, and related metabolic disorders . The carboxylic acid functionality provides a convenient handle for prodrug development, potentially enabling improved pharmacokinetic properties through esterification or other modifications.
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